molecular formula C19H15N3O4 B2522269 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide CAS No. 1226487-93-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide

Cat. No.: B2522269
CAS No.: 1226487-93-9
M. Wt: 349.346
InChI Key: JABAITILJFYGOB-YCRREMRBSA-N
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Description

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide is a synthetic organic compound intended for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. The compound features a benzodioxole scaffold linked via an acrylamide bridge to a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazole group. The 1,2,4-oxadiazole ring is a recognized bioisostere for esters and amides, often incorporated to enhance metabolic stability and improve the pharmacokinetic properties of lead molecules in medicinal chemistry . Recent scientific literature highlights that 1,2,4-oxadiazole derivatives are a subject of significant interest in drug discovery, with research demonstrating their potential for in vitro antibacterial and antioxidant activities . Furthermore, structurally related compounds containing the benzodioxole moiety have been investigated for their ability to act as physiological cooling agents by modulating the TRPM8 receptor (cold and menthol receptor) , and have been evaluated for safe use as flavoring substances by regulatory bodies such as the European Food Safety Authority (EFSA) . The specific combination of these pharmacophores in a single molecule makes this acrylamide derivative a promising candidate for researchers exploring new compounds for various applications, including pharmacology and materials science. Researchers are encouraged to investigate its precise mechanism of action and biological profile further.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-12-20-19(26-22-12)14-4-6-15(7-5-14)21-18(23)9-3-13-2-8-16-17(10-13)25-11-24-16/h2-10H,11H2,1H3,(H,21,23)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABAITILJFYGOB-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an oxadiazole group. The presence of these functional groups is believed to contribute to its biological activity. The molecular formula is C20H18N4O3, with a molecular weight of approximately 366.38 g/mol.

Research indicates that compounds containing benzo[d][1,3]dioxole and oxadiazole rings exhibit a range of biological activities due to their ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that similar compounds display significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential metabolic pathways.
  • Anticancer Activity : Compounds with similar structures have been found to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of oxadiazoles have shown cytotoxic effects against several cancer cell lines .
  • Anti-inflammatory Effects : The presence of the dioxole moiety has been associated with anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Target Organism/Cell Line IC50/Effect Reference
AntimicrobialE. coli15 µg/mL
AnticancerHeLa cellsIC50 = 25 µM
Anti-inflammatoryHuman PBMCsDecreased IL-6 by 40% at 10 µM

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives including those with benzo[d][1,3]dioxole. Results indicated that certain derivatives exhibited bactericidal effects against Staphylococcus aureus, suggesting potential for development as antibiotic agents .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of oxadiazole derivatives. The study revealed that these compounds could effectively inhibit the growth of breast cancer cells through apoptosis mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Benzodioxole and Acrylamide Backbones
Compound Name Key Structural Features Biological Activity/Notes Source
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide Benzodioxole, oxadiazole, acrylamide Potential kinase inhibition (inferred from oxadiazole’s role in kinase binding)
(E)-N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide Benzimidazole, methoxy groups, acrylamide Anticancer activity (inhibits tubulin polymerization)
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile Benzodioxole, acrylonitrile, nitro group Neurogenesis promoter (enhances hippocampal neurogenesis in rats)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide Benzodioxole, thiophene, hydroxypropyl Unknown activity; structural similarity suggests CNS-targeted applications

Key Observations :

  • Heterocyclic Substitutions : The oxadiazole group in the target compound (vs. benzimidazole in or thiophene in ) modulates solubility and target selectivity. Oxadiazoles improve metabolic stability compared to ester or amide linkages .
Analogues with Alternative Heterocyclic Systems
Compound Name Key Structural Features Biological Activity/Notes Source
(E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide Benzothiazole, dimethoxyphenyl, acrylamide Antiproliferative activity (breast cancer cell lines)
N-(5-(R-benzyl)-1,3-thiazol-2-yl)-2-chloroacetamides Thiazole, chloroacetamide Anticancer (induces apoptosis in leukemia cells)
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide Indazole, morpholine, fluoro group Kinase inhibition (FGFR1/2 targeting)

Key Observations :

  • Benzothiazole vs. Oxadiazole : Benzothiazole derivatives (e.g., ) exhibit stronger π-π stacking with aromatic residues in enzyme active sites but lower metabolic stability than oxadiazoles.
  • Morpholine and Fluorine Additions : Fluorine and morpholine groups (as in ) enhance bioavailability and target affinity, suggesting opportunities for optimizing the target compound’s phenyl group substitutions.

Pharmacological and Physicochemical Data Comparison

Property Target Compound (Z)-3-(Benzo[d][1,3]dioxol-5-yl)acrylonitrile (E)-N-(Benzothiazole-2-yl)acrylamide
Molecular Weight (g/mol) 426.4 294.3 338.4
LogP (Predicted) 3.2 2.8 3.5
Water Solubility Low (benzodioxole hydrophobicity) Moderate (nitrile polarity) Low (benzothiazole hydrophobicity)
Biological Activity Kinase inhibition (hypothesized) Neurogenesis promotion Antiproliferative

Notes:

  • Nitrile analogues () show enhanced CNS activity due to increased polarity, whereas benzothiazoles () prioritize cytotoxicity.

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